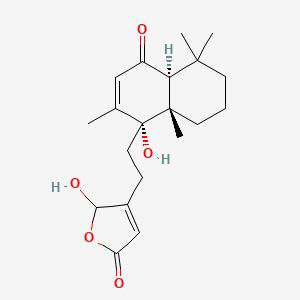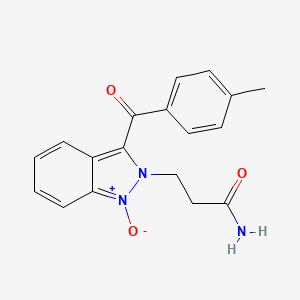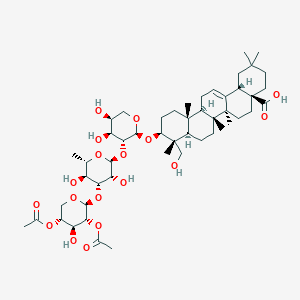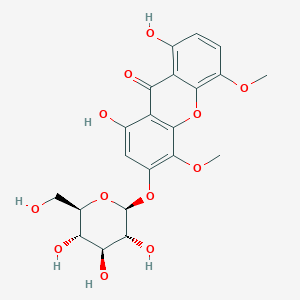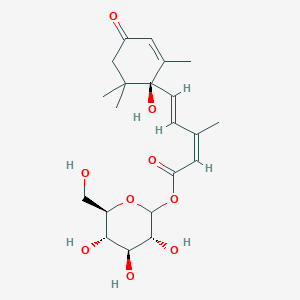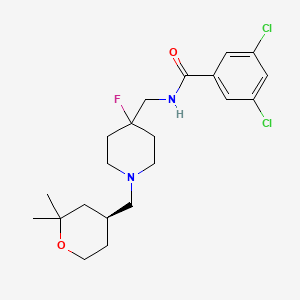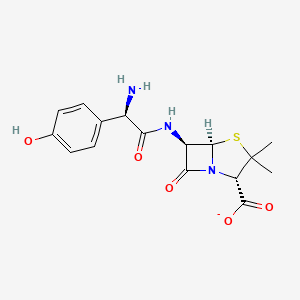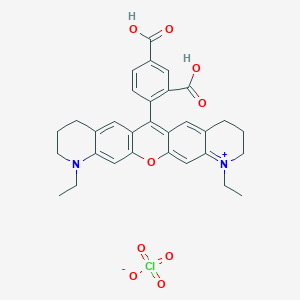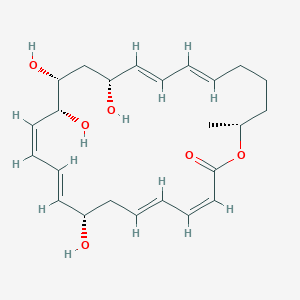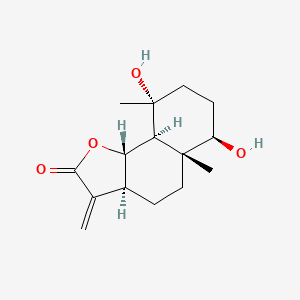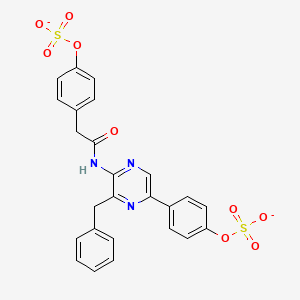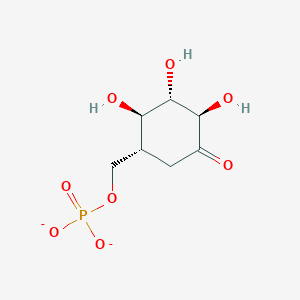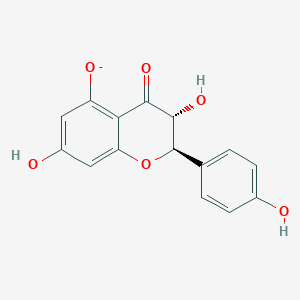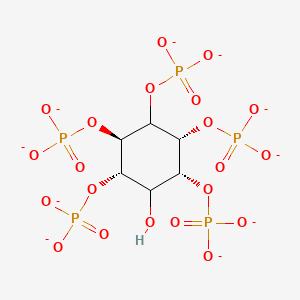![molecular formula C20H20N2O3 B1265357 (1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one is a natural product found in Schizozygia and Schizozygia coffaeoides with data available.
Wissenschaftliche Forschungsanwendungen
Structure and Conformation Analysis
The chemical compound of interest is related to macrocyclic ligands, which have been analyzed for their structure and conformational properties. A study by Sony et al. (2003) examined a macrocyclic ligand with similar structural features, focusing on its molecular geometry and stabilization through various intermolecular interactions, such as C-H…O and van der Waals forces (Sony, Kuppayee, Ponnuswamy, Murali, & Rajakumar, 2003).
Crystallographic Studies
Several studies have investigated the crystal structures of compounds with similar molecular frameworks. For example, Pohl et al. (1995) determined the crystal structure of a related macrocyclic compound at low temperatures, providing insights into the molecular arrangement and symmetries (Pohl, Herbst-Irmer, Huhn, & Groth, 1995).
Macrocyclic Dilactams Synthesis
Kılıç and Gündüz (1986) focused on the synthesis of macrocyclic dilactams and their complexes, highlighting the importance of these compounds in coordination chemistry and potential applications in catalysis or material science (Kılıç & Gündüz, 1986).
Conformational Studies of Novel Tetrazole-Containing Macrocycles
Zubarev et al. (2001) explored the synthesis and conformational analysis of tetrazole-containing macrocycles, revealing the diversity of conformations these molecules can adopt and their potential for unique chemical reactivity or molecular recognition (Zubarev, Trifonov, Filichev, Ostrovskii, Abell, & Edmonds, 2001).
Coordination Chemistry
Research by Kubo et al. (1996) demonstrated the preferential coordination of certain metal ions to specific atoms in macrocyclic compounds, which has implications for designing selective ligands in coordination chemistry (Kubo, Mori, Kato, & Takeshita, 1996).
Structural Effects in Surfactant Solutions
Chillura-Martino et al. (2003) investigated the structural effects of macrocyclic compounds in surfactant solutions, providing insights into their interactions with micellar systems, relevant for applications in drug delivery and nanotechnology (Chillura-Martino, Caponetti, & Pedone, 2003).
Eigenschaften
Produktname |
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one |
|---|---|
Molekularformel |
C20H20N2O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one |
InChI |
InChI=1S/C20H20N2O3/c23-17-10-19-3-1-6-21-7-2-13-12-8-15-16(25-11-24-15)9-14(12)22(17)20(13,5-4-19)18(19)21/h1,3,8-9,13,18H,2,4-7,10-11H2/t13-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
DTBOGXTYLFTPCH-XCXWGBRNSA-N |
Isomerische SMILES |
C1CN2CC=C[C@@]34[C@H]2[C@]5([C@@H]1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |
Kanonische SMILES |
C1CN2CC=CC34C2C5(C1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |
Synonyme |
schizozygine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



